![molecular formula C14H10BrN3O2 B4773281 4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4773281.png)
4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
Overview
Description
4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which in turn is substituted with a 5-bromo-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the pyridine and bromo-methoxyphenyl groups. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. Subsequent coupling reactions, such as Suzuki-Miyaura cross-coupling, can be employed to introduce the pyridine and bromo-methoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the coupling reactions. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-[3-(5-hydroxy-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine.
Reduction: Formation of 4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-dihydro-oxadiazol-5-yl]pyridine.
Substitution: Formation of 4-[3-(5-substituted-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of 4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The oxadiazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the bromo-methoxyphenyl group can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(5-bromo-2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
- 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
- 4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine
Uniqueness
4-[3-(5-bromo-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is unique due to the presence of the bromo-methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the oxadiazole and pyridine rings also provides a versatile scaffold for further functionalization and optimization for specific applications .
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c1-19-12-3-2-10(15)8-11(12)13-17-14(20-18-13)9-4-6-16-7-5-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXINXXVYCGNAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NOC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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